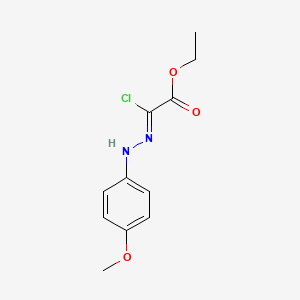![molecular formula C15H11F3O2 B1315059 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone CAS No. 63349-66-6](/img/structure/B1315059.png)
1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone
Descripción general
Descripción
1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is an organic compound that features a trifluoromethyl group attached to a phenoxyphenyl structure. This compound is known for its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects due to the presence of the trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with 4-acetylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electronic effects, which can influence its binding affinity and activity at target sites. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4’-Trifluoromethylacetophenone: Similar in structure but lacks the phenoxy group.
1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-one: Contains a methoxy group instead of a phenoxy group.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Contains a chlorophenoxy group instead of a phenoxy group.
Uniqueness
1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and physical properties. These properties include enhanced stability, hydrophobicity, and electronic effects, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-10(19)11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEDEGZXAYVAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501540 | |
| Record name | 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63349-66-6 | |
| Record name | 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
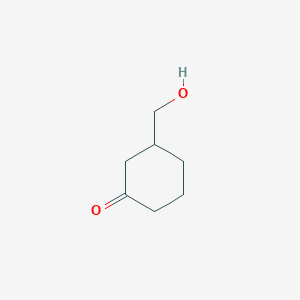
![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)
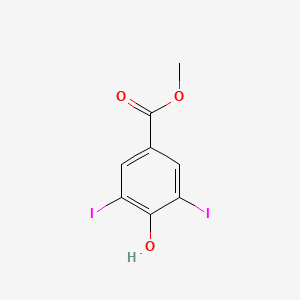

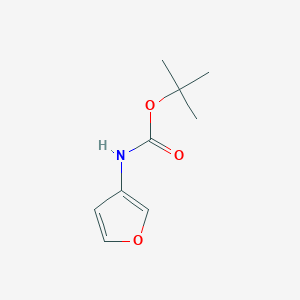
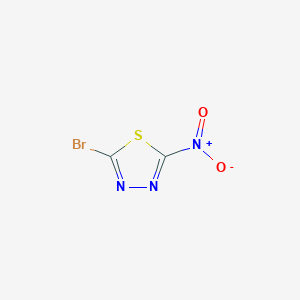
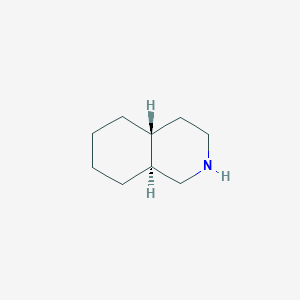
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)


![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

